

# C<sub>5</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> molecular weight and formula

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## Compound of Interest

Compound Name:	4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
CAS No.:	1198437-08-9
Cat. No.:	B2997984

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An In-Depth Technical Guide to C<sub>5</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> and its Structurally Related Analogs in Drug Development

## Abstract

This technical guide provides a comprehensive overview of chemical entities related to the molecular formula C<sub>5</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub>. Initial analysis of this formula leads to compounds such as 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione. However, given the context of drug development and the vast body of research available, this guide will focus primarily on the structurally and thematically related antiviral agent, Favipiravir (C<sub>5</sub>H<sub>4</sub>FN<sub>3</sub>O<sub>2</sub>). Favipiravir's profound impact on virology and its relevance in pandemic preparedness make it a subject of immense interest to researchers. We will delve into its molecular characteristics, synthesis, mechanism of action, and the experimental protocols essential for its study, providing a robust resource for professionals in pharmaceutical research and development.

## Introduction and Structural Elucidation

The molecular formula C<sub>5</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> represents a specific set of constitutional isomers. One such isomer identified is 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione, a fluorinated pyrimidine derivative.[1] While such compounds are of interest in medicinal chemistry, a minor variation in the molecular formula to C<sub>5</sub>H<sub>4</sub>FN<sub>3</sub>O<sub>2</sub> identifies Favipiravir (also known as T-705 or Avigan), a potent antiviral agent.[2]

Favipiravir is a pyrazinecarboxamide derivative that has garnered significant attention for its broad-spectrum activity against various RNA viruses. It was first approved in Japan for treating influenza and has been investigated for its efficacy against other severe viral infections, including Ebola and SARS-CoV-2. Its significance in the field makes it an exemplary subject for an in-depth technical analysis.

## Physicochemical and Pharmacological Profile

A thorough understanding of a drug candidate's properties is fundamental to its development. The key physicochemical and pharmacological data for Favipiravir are summarized below.

### Molecular Properties

The structural and physicochemical properties of Favipiravir are critical determinants of its biological activity and pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> FN <sub>3</sub> O <sub>2</sub>	[2]
Molecular Weight	157.10 g/mol	[2]
IUPAC Name	6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide	
CAS Number	259793-96-9	
AlogP	-0.58	[2]
Polar Surface Area	89.10 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]

### Solubility Data

Solubility is a critical factor for formulation and bioavailability. Favipiravir exhibits moderate solubility in common laboratory solvents.

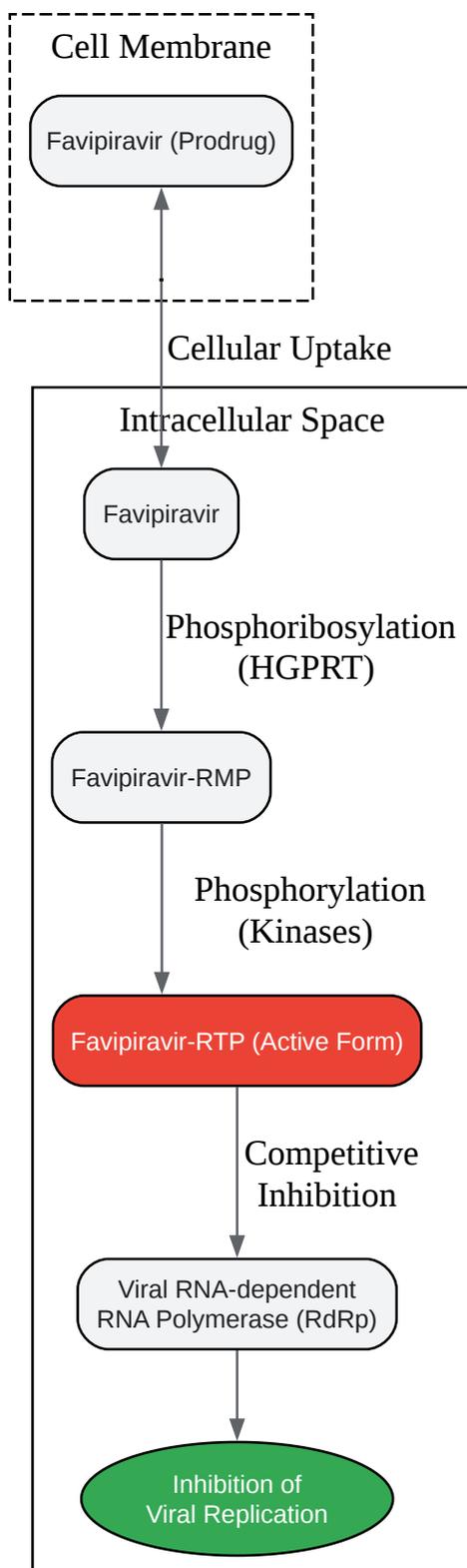
Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
DMSO	100	15.71
Ethanol	20	3.14

(Data sourced from Tocris Bioscience and is based on a molecular weight of 157.1)

## Mechanism of Action: A Prodrug Approach

Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to exert its therapeutic effect. This multi-step intracellular activation is a key aspect of its design and function.

- **Cellular Uptake:** Favipiravir is readily taken up by cells.
- **Phosphoribosylation:** Once inside the cell, it undergoes phosphoribosylation by cellular enzymes, primarily hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to form Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).
- **Phosphorylation:** Favipiravir-RMP is then further phosphorylated by cellular kinases to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).
- **Viral RdRp Inhibition:** Favipiravir-RTP acts as a purine analogue, selectively and potently inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses. This inhibition prevents the replication of the viral genome, thereby halting the spread of the infection. This selective action is crucial, as it shows no inhibitory effects on mammalian RNA or DNA polymerases, contributing to its favorable safety profile.



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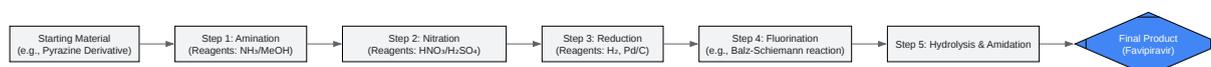
Caption: Intracellular activation pathway of Favipiravir.

## Synthesis and Characterization

The synthesis of Favipiravir involves a multi-step process that is well-documented in the scientific literature. Below is a representative synthetic scheme and a protocol for its characterization.

### Synthetic Workflow

A common synthetic route starts from 3-amino-2-pyrazinecarboxylic acid. The workflow involves amidation, fluorination, and cyclization steps. The precise conditions, including reagents, solvents, and reaction times, are critical for achieving high yield and purity.



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Caption: Generalized synthetic workflow for Favipiravir.

### Experimental Protocol: Quality Control via HPLC

Purity assessment is a non-negotiable step in drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Favipiravir.

Objective: To verify the purity of a synthesized batch of Favipiravir.

Materials:

- Favipiravir sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

- HPLC system with UV detector

#### Methodology:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape for amine-containing compounds.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation:
  - Accurately weigh and dissolve the Favipiravir sample in a 50:50 mixture of DMSO and Mobile Phase A to a final concentration of 1 mg/mL. Causality: DMSO ensures complete dissolution before dilution.
- HPLC Conditions:
  - Column: C18 reverse-phase
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Detector Wavelength: 230 nm
  - Gradient Elution:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 95% B (linear gradient)
    - 15-18 min: 95% B
    - 18-20 min: 95% to 5% B (return to initial)
    - 20-25 min: 5% B (equilibration)

- Self-Validation and Analysis:
  - System Suitability: Inject a standard solution of known purity five times. The relative standard deviation (RSD) of the peak area should be <2%.
  - Blank Injection: Run a blank (solvent only) to ensure no system contamination.
  - Sample Analysis: Inject the prepared sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typically required for research use.

## Safety and Handling

As with any active pharmaceutical ingredient, proper handling of Favipiravir is essential. Researchers should consult the Material Safety Data Sheet (MSDS) before use.

- Storage: Store at -20°C to ensure long-term stability.
- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood.
- Toxicity: While it has a good safety profile in humans, its teratogenic and embryotoxic potential requires caution, particularly for pregnant researchers.

## Conclusion

While the molecular formula  $C_5H_5FN_2O_2$  points to specific fluorinated pyrimidines, the closely related compound Favipiravir ( $C_5H_4FN_3O_2$ ) offers a more compelling case study for drug development professionals. Its journey from a novel pyrazine derivative to a globally recognized antiviral agent highlights the intricate process of modern pharmaceutical research. Its unique prodrug mechanism, broad-spectrum efficacy, and established synthetic routes provide a rich field for continued investigation and development, particularly in the ongoing search for effective treatments against emerging viral threats.

## References

- Title: FAVIPIRAVIR - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[[Link](#)]

- Title: Compound: FAVIPRAVIR (ChEMBL221722) Source: ChEMBL - EMBL-EBI URL:[[Link](#)]
- Title: Favipiravir - BioGems Source: BioGems URL:[[Link](#)]
- Title: 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione Source: PubChem - National Center for Biotechnology Information URL:[[Link](#)]

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## Sources

- 1. 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | C<sub>5</sub>H<sub>5</sub>FN<sub>2</sub>O<sub>2</sub> | CID 78957 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Compound: FAVIPRAVIR (ChEMBL221722) - ChEMBL [[ebi.ac.uk](https://ebl.ac.uk)]
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